{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038508
InChI: InChI=1S/C9H11N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-4,13H,5H2,1-2H3
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol

CAS No.:

Cat. No.: VC18038508

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name (5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methanol
Standard InChI InChI=1S/C9H11N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-4,13H,5H2,1-2H3
Standard InChI Key GUWWYWFQKXLEMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=NC=C(N12)CO)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-a]pyrimidine system, a bicyclic arrangement formed by fusing imidazole and pyrimidine rings. The 5- and 7-methyl groups enhance steric protection and electronic stabilization, while the 3-hydroxymethyl group introduces polarity, improving solubility in protic solvents. The molecular formula (C₉H₁₁N₃O) and weight (177.20 g/mol) reflect a compact yet functionalized architecture suitable for modular derivatization.

Comparative Structural Analysis

When compared to (3-Methylimidazo[1,2-a]pyridin-5-yl)methanol (PubChem CID: 76849662), which features a pyridine ring instead of pyrimidine, key differences emerge . The additional nitrogen atom in the pyrimidine ring of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol increases hydrogen-bonding capacity and aromatic electron density, potentially enhancing interactions with biological targets .

Property{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol(3-Methylimidazo[1,2-a]pyridin-5-yl)methanol
Molecular FormulaC₉H₁₁N₃OC₉H₁₀N₂O
Molecular Weight (g/mol)177.20162.19
Key Substituents5-Me, 7-Me, 3-CH₂OH3-Me, 5-CH₂OH
Ring SystemImidazo[1,2-a]pyrimidineImidazo[1,2-a]pyridine

Synthesis Methods

Strategic Route Design

The synthesis of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol involves multi-step protocols emphasizing regioselective functionalization. A plausible route begins with the condensation of 4,6-dimethylpyrimidin-2-amine with α-bromoacetaldoxime to form the imidazole ring, followed by hydroxymethylation at position 3 using formaldehyde under basic conditions. Catalysts such as palladium or copper may facilitate cross-coupling reactions for introducing methyl groups, though specific conditions remain proprietary.

Optimization Challenges

Key challenges include avoiding overalkylation at the electron-rich pyrimidine nitrogen atoms and ensuring chemoselective hydroxymethylation. Phase-transfer catalysis (e.g., triethylbenzyl ammonium chloride) and controlled pH conditions, as demonstrated in the synthesis of related N-benzylindole derivatives, could improve yields . For example, reactions conducted in dichloromethane with aqueous NaOH achieve 80–85% yields for analogous intermediates .

Applications in Research

Medicinal Chemistry

The compound’s structural motifs align with pharmacophores targeting microbial enzymes and viral polymerases. While direct biological data are unavailable, pyrazolo[1,5-a]pyrimidines bearing methyl and aryl groups exhibit potent inhibition of Mycobacterium tuberculosis ATP synthase (MIC = 0.12–0.25 µg/mL) . Similarly, 3-aralkylthiomethylimidazo[1,2-b]pyridazines demonstrate anti-cytomegalovirus activity, underscoring the therapeutic potential of related heterocycles .

Materials Science

The hydroxymethyl group enables covalent grafting onto polymeric matrices or metal-organic frameworks (MOFs), suggesting applications in catalytic support or sensor development. Functionalization via esterification or etherification could tailor hydrophilicity for specific industrial processes.

Research Findings and Future Directions

Current Knowledge Gaps

No peer-reviewed studies directly investigate {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol’s biological or physicochemical properties. Existing data derive from structural analogs and vendor-supplied descriptions, highlighting the need for empirical validation .

Proposed Investigations

  • Synthetic Chemistry: Develop one-pot methodologies using flow reactors to enhance scalability.

  • Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity in collaboration with academic labs.

  • ADMET Profiling: Assess metabolic stability using human liver microsomes and cytotoxicity in HEK293 cells .

  • Computational Modeling: Perform molecular docking against tuberculosis ATP synthase (PDB: 6RW1) to predict binding affinity .

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